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4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline is an aromatic compound characterized by its complex structure, which includes a chloro group and a trifluoroethoxy substituent. Its molecular formula is C₈H₆Cl₂F₃NO, with a molecular weight of approximately 260.04 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals, particularly pesticides like fluorourea and novaluron .
The synthesis of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline typically involves the following steps:
The primary application of 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline lies in its use as an intermediate for synthesizing pesticides like fluorourea and novaluron. These pesticides are utilized in agricultural practices to control pests effectively . Additionally, due to its unique chemical properties, it may find applications in other chemical syntheses within pharmaceutical and agrochemical industries.
Several compounds share structural similarities with 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Chloro-5-(trifluoromethoxy)aniline | 0.98 | Contains trifluoromethoxy instead of trifluoroethoxy |
| 2,6-Dichloro-4-(trifluoromethoxy)aniline | 0.92 | Additional chloro substituents at different positions |
| 2,4-Dichloro-5-(trifluoromethoxy)aniline | 0.91 | Variation in chlorination pattern |
| 4-Chloro-2-(trifluoromethoxy)aniline | 0.88 | Different positioning of chloro and trifluoromethoxy |
| 5-Chloro-2-(trifluoromethoxy)aniline | 0.88 | Another positional variation with similar functional groups |
These compounds differ primarily in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical reactivity and biological activities.